
trifluoro(2,5-diMethyl-thiophen-3-yl)-Borate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Trifluoro(2,5-diMethyl-thiophen-3-yl)-Borate, also known as TFB, is a boronic acid derivative that has gained significant attention in the field of chemical research due to its unique chemical properties and potential applications. TFB is a highly reactive compound that can be used in a wide range of chemical reactions, making it a valuable tool for scientists in various fields. In
Wirkmechanismus
Trifluoro(2,5-diMethyl-thiophen-3-yl)-Borate acts as a Lewis acid in many chemical reactions, meaning that it can accept a pair of electrons from a Lewis base. This property makes trifluoro(2,5-diMethyl-thiophen-3-yl)-Borate a valuable catalyst in many chemical reactions. In addition, trifluoro(2,5-diMethyl-thiophen-3-yl)-Borate can form stable complexes with various organic compounds, which can be used to facilitate chemical reactions.
Biochemische Und Physiologische Effekte
There is limited research on the biochemical and physiological effects of trifluoro(2,5-diMethyl-thiophen-3-yl)-Borate. However, it has been shown to be non-toxic and non-carcinogenic in animal studies. trifluoro(2,5-diMethyl-thiophen-3-yl)-Borate has also been shown to have low environmental impact, making it a potentially valuable tool for sustainable chemistry.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of trifluoro(2,5-diMethyl-thiophen-3-yl)-Borate is its versatility as a catalyst in a wide range of chemical reactions. It is also relatively easy to synthesize in a laboratory setting. However, trifluoro(2,5-diMethyl-thiophen-3-yl)-Borate has some limitations in lab experiments. It can be highly reactive and may require careful handling to prevent unwanted reactions. In addition, trifluoro(2,5-diMethyl-thiophen-3-yl)-Borate can be expensive to produce, which may limit its use in some research settings.
Zukünftige Richtungen
There are many potential future directions for research on trifluoro(2,5-diMethyl-thiophen-3-yl)-Borate. One area of interest is the development of new synthetic methods using trifluoro(2,5-diMethyl-thiophen-3-yl)-Borate as a catalyst. Another potential direction is the use of trifluoro(2,5-diMethyl-thiophen-3-yl)-Borate in the synthesis of new materials, such as polymers and nanoparticles. trifluoro(2,5-diMethyl-thiophen-3-yl)-Borate may also have potential applications in the field of renewable energy, such as in the development of new catalysts for fuel cells. Overall, trifluoro(2,5-diMethyl-thiophen-3-yl)-Borate is a promising compound with many potential applications in scientific research.
Synthesemethoden
Trifluoro(2,5-diMethyl-thiophen-3-yl)-Borate can be synthesized by reacting 2,5-dimethylthiophene-3-boronic acid with trifluoromethanesulfonic anhydride in the presence of a base. This reaction results in the formation of trifluoro(2,5-diMethyl-thiophen-3-yl)-Borate as a white solid. The synthesis of trifluoro(2,5-diMethyl-thiophen-3-yl)-Borate is relatively simple and can be carried out in a laboratory setting.
Wissenschaftliche Forschungsanwendungen
Trifluoro(2,5-diMethyl-thiophen-3-yl)-Borate has been widely used in scientific research due to its unique chemical properties. It can be used as a catalyst in a wide range of chemical reactions, including Suzuki-Miyaura cross-coupling reactions, Sonogashira reactions, and Buchwald-Hartwig amination reactions. trifluoro(2,5-diMethyl-thiophen-3-yl)-Borate has also been used in the synthesis of various organic compounds, including pharmaceuticals, agrochemicals, and materials.
Eigenschaften
CAS-Nummer |
1294551-85-1 |
|---|---|
Produktname |
trifluoro(2,5-diMethyl-thiophen-3-yl)-Borate |
Molekularformel |
C6H7BF3S- |
Molekulargewicht |
178.9909896 |
Synonyme |
trifluoro(2,5-diMethyl-thiophen-3-yl)-Borate |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



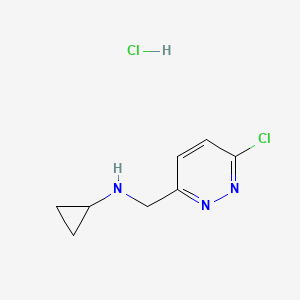
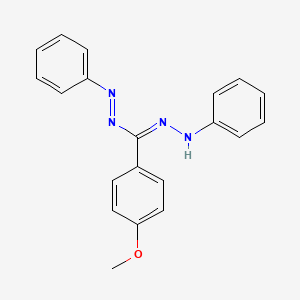
![7-Vinyl-1H-pyrazolo[4,3-b]pyridine](/img/structure/B1144067.png)
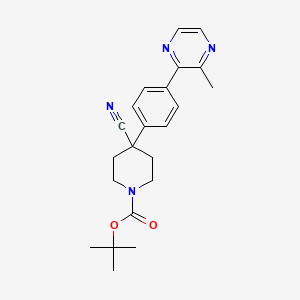
![Acetamide, 2-(acetylamino)-N-[3-(trimethoxysilyl)propyl]-](/img/structure/B1144069.png)

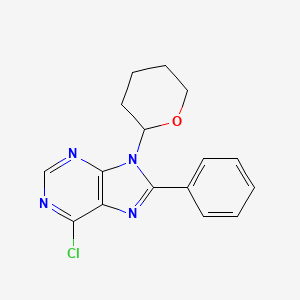
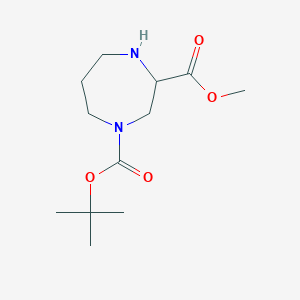
![(1S,6R)-3-Boc-3,7-diazabicyclo[4.2.0]octane](/img/structure/B1144081.png)
![4-Bromo-3-iodo-1H-pyrazolo[4,3-c]pyridine](/img/structure/B1144082.png)
![3,5-dibromo-1H-pyrazolo[3,4-b]pyridine](/img/structure/B1144083.png)